YD-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

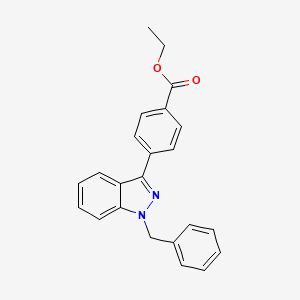

C23H20N2O2 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

ethyl 4-(1-benzylindazol-3-yl)benzoate |

InChI |

InChI=1S/C23H20N2O2/c1-2-27-23(26)19-14-12-18(13-15-19)22-20-10-6-7-11-21(20)25(24-22)16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3 |

InChI Key |

LPROLPQTWKDPNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

YD-3: A Technical Guide to its Mechanism of Action in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD-3, a synthetic indazole derivative with the chemical name 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, has emerged as a significant antiplatelet agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inhibiting platelet aggregation. The information presented herein is a synthesis of key research findings, intended to support further investigation and drug development efforts in the field of thrombosis and hemostasis.

Core Mechanism of Action: Selective PAR4 Antagonism

This compound selectively inhibits platelet activation and aggregation mediated by Protease-Activated Receptor 4 (PAR4).[1] In human platelets, thrombin, a potent platelet agonist, activates two types of protease-activated receptors: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade.[2][3][4] this compound functions as a competitive antagonist of PAR4, thereby blocking the downstream signaling events that lead to platelet aggregation.[1]

The inhibitory effect of this compound is highly specific to the PAR4 pathway. It demonstrates little to no inhibition of platelet aggregation induced by other agonists such as arachidonic acid, collagen, platelet-activating factor (PAF), or U46619.[5][6] Furthermore, this compound does not inhibit the proteolytic activity of thrombin itself, as evidenced by its lack of effect on thrombin-induced fibrin formation.[5][6]

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative data regarding the IC50 values of this compound against different platelet agonists in both human and rabbit platelets.

| Agonist | Platelet Source | IC50 (μM) | Reference |

| Thrombin | Washed Rabbit Platelets | 28.3 | [5][6] |

| Trypsin | Washed Rabbit Platelets | 5.7 | [5][6] |

| Trypsin | Washed Human Platelets | 38.1 | [5][6] |

| PAR4 agonist peptide (GYPGKF) | Washed Human Platelets | 0.13 ± 0.02 | [1] |

Table 1: Inhibitory concentration (IC50) of this compound on platelet aggregation induced by various agonists.

| Agonist | This compound Concentration | Platelet Source | Inhibition | Reference |

| Thrombin (0.05 U/ml) | 100 μM | Washed Human Platelets | Mild/Partial Inhibition | [5][6] |

| Thrombin (≥0.1 U/ml) | 100 μM | Washed Human Platelets | No significant inhibition | [5][6] |

| Ristocetin | 100 μM | Washed Human Platelets | No effect | [5][6] |

Table 2: Qualitative inhibitory effects of this compound on human platelet aggregation.

Signaling Pathways Modulated by this compound

This compound exerts its antiplatelet effect by interfering with specific intracellular signaling pathways downstream of PAR4 activation. The key modulated pathways are the generation of inositol phosphates and the mobilization of intracellular calcium.

Inhibition of Inositol Phosphate Generation

Thrombin-induced activation of PAR4 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a crucial second messenger that binds to its receptor on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored calcium into the cytoplasm. Studies have shown that this compound suppresses the generation of inositol phosphates caused by thrombin, indicating a blockade of the PLC-mediated signaling cascade.[5][6]

Attenuation of Intracellular Calcium Mobilization

The rise in intracellular calcium concentration ([Ca2+]i) is a critical event in platelet activation, leading to conformational changes in platelet surface receptors, granule secretion, and ultimately, aggregation. In human platelets where the primary PAR1 receptor has been desensitized, a high concentration of thrombin can still elicit a rise in [Ca2+]i through PAR4. This compound has been demonstrated to prevent this thrombin-induced intracellular calcium mobilization in PAR1-desensitized human platelets.[5] This effect is a direct consequence of its inhibition of the PAR4-IP3 signaling axis.

Caption: Signaling pathway of this compound action in platelet aggregation.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Preparation of Washed Platelets

-

Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Isolation: Treat the PRP with a platelet activation inhibitor (e.g., prostacyclin) and acidify with ACD. Centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

-

Washing: Gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing the activation inhibitor. Repeat the centrifugation and resuspension step to wash the platelets.

-

Final Resuspension: Resuspend the final platelet pellet in a calcium-free Tyrode's buffer. Adjust the platelet concentration to the desired level (e.g., 3-5 x 10^8 platelets/mL).

In Vitro Platelet Aggregation Assay

-

Platelet Preparation: Use washed platelets prepared as described above.

-

Incubation: Pre-incubate the washed platelet suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 3-5 minutes) at 37°C in an aggregometer cuvette with constant stirring.

-

Agonist Addition: Add a platelet agonist (e.g., thrombin, trypsin, PAR4 agonist peptide) to induce aggregation.

-

Measurement: Monitor the change in light transmittance through the platelet suspension over time using a light transmission aggregometer. The increase in light transmittance corresponds to the extent of platelet aggregation.

-

Data Analysis: Calculate the percentage of aggregation and determine the IC50 value of this compound for each agonist.

Caption: General workflow for in vitro platelet aggregation assay.

Measurement of Inositol Phosphate Generation

-

Platelet Labeling: Incubate washed platelets with [3H]inositol for an extended period (e.g., 18 hours) to allow for the incorporation of the radiolabel into membrane phosphoinositides.

-

This compound Incubation: Pre-incubate the labeled platelets with this compound or vehicle control.

-

Stimulation: Stimulate the platelets with an agonist (e.g., thrombin) for a short period.

-

Extraction: Terminate the reaction by adding a solution like chloroform/methanol/HCl to extract the inositol phosphates.

-

Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of each fraction using a scintillation counter to determine the amount of each inositol phosphate produced.

Measurement of Intracellular Calcium Mobilization

-

Platelet Loading: Incubate washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2/AM) in the dark.

-

This compound Incubation: Pre-incubate the dye-loaded platelets with this compound or vehicle control.

-

Measurement: Place the platelet suspension in a fluorometer cuvette with stirring. Measure the baseline fluorescence.

-

Agonist Addition: Add a platelet agonist and continuously record the change in fluorescence.

-

Data Analysis: Calculate the intracellular calcium concentration based on the ratio of fluorescence at two different excitation or emission wavelengths.

Conclusion

This compound is a potent and selective inhibitor of PAR4-mediated platelet aggregation. Its mechanism of action involves the competitive antagonism of the PAR4 receptor, leading to the suppression of downstream signaling events, specifically the generation of inositol phosphates and the subsequent mobilization of intracellular calcium. The detailed understanding of this compound's molecular targets and its effects on platelet signaling pathways provides a solid foundation for its further development as a therapeutic antiplatelet agent. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other novel anti-thrombotic compounds.

References

- 1. Selective inhibition of protease-activated receptor 4-dependent platelet activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 5. This compound, a novel inhibitor of protease-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel inhibitor of protease-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

YD-3: A Novel Inhibitor of Protease-Induced Platelet Activation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YD-3, a novel synthetic compound identified as a potent and selective inhibitor of protease-induced platelet activation. This compound, chemically known as 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, has emerged as a significant research tool for elucidating the roles of Protease-Activated Receptors (PARs) in platelet physiology and as a potential lead compound for the development of new antiplatelet therapies. This document summarizes the quantitative data on its inhibitory effects, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved.

Core Concepts and Mechanism of Action

This compound selectively inhibits platelet activation mediated by Protease-Activated Receptor 4 (PAR4).[1][2] In human platelets, thrombin, a potent protease, activates platelets through two G protein-coupled receptors: PAR1 and PAR4.[3] PAR1 activation leads to a rapid and transient signaling response, initiating platelet aggregation, while PAR4 activation results in a more prolonged signal, crucial for the stabilization of the thrombus.[3]

This compound functions as a competitive antagonist of PAR4.[1][2] It effectively blocks the signaling cascade initiated by PAR4 activation, including downstream events like intracellular calcium mobilization and subsequent platelet aggregation.[1][4] Notably, this compound does not inhibit the proteolytic activity of thrombin itself, nor does it significantly affect platelet aggregation induced by other agonists such as ADP, collagen, or the PAR1 agonist peptide SFLLRN, highlighting its selectivity for the PAR4 pathway.[1][2][5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across different species and activating agonists. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Effect (IC50) of this compound on Platelet Aggregation

| Species | Agonist | IC50 (µM) | Reference |

| Human | GYPGKF (PAR4 Agonist) | 0.13 ± 0.02 | [1][2] |

| Human | Trypsin | 38.1 | [5] |

| Rabbit | Thrombin | 28.3 | [5] |

| Rabbit | Trypsin | 5.7 | [5] |

Table 2: Specificity of this compound in Human Platelets

| Agonist | This compound Effect | Reference |

| Thrombin (low concentration, 0.05 U/ml) | Mild Inhibition | [5] |

| Thrombin (high concentration, ≥0.1 U/ml) | No Effect | [5] |

| SFLLRN (PAR1 Agonist) | No Effect | [1][2] |

| Collagen | No or Little Effect | [1][2] |

| U46619 (Thromboxane A2 analogue) | No or Little Effect | [1][2] |

| Arachidonic Acid | No or Little Effect | [5] |

| Platelet-Activating Factor (PAF) | No or Little Effect | [5] |

| Ristocetin | No Effect | [5] |

Key Signaling Pathways

The activation of platelets by thrombin via PAR1 and PAR4 triggers a cascade of intracellular events. This compound specifically intervenes in the PAR4-mediated pathway.

Caption: Thrombin-induced platelet activation pathway via PAR1 and PAR4, and the inhibitory action of this compound on PAR4.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The detailed methodologies for these experiments are crucial for reproducibility and further investigation.

Preparation of Washed Platelets

A standard protocol for the isolation of washed platelets from human or rabbit blood is as follows:

-

Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).[6]

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).[6]

-

Washing: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets. The platelet-poor plasma is discarded, and the platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer containing apyrase and prostacyclin I2 to prevent premature activation).[6]

-

Final Resuspension: The washing step is repeated, and the final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer) to a desired concentration (e.g., 3 x 10^8 platelets/mL).[6]

Caption: Workflow for the preparation of washed platelets for in vitro assays.

Platelet Aggregation Assay

Platelet aggregation is typically measured using light transmission aggregometry (LTA).

-

Preparation: A suspension of washed platelets is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.[7]

-

Baseline Measurement: A baseline light transmission is established.[7]

-

Agonist Addition: The platelet agonist (e.g., thrombin, GYPGKF) is added to induce aggregation. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.[7]

-

Data Recording: The change in light transmission is recorded over time.[8]

-

Inhibitor Testing: To test the effect of this compound, the compound is pre-incubated with the platelet suspension for a specific period before the addition of the agonist. The resulting aggregation curve is compared to that of a vehicle control.[8]

Intracellular Calcium Mobilization Assay

The measurement of intracellular calcium ([Ca²⁺]i) is a key indicator of platelet activation.

-

Dye Loading: Washed platelets are incubated with a fluorescent calcium indicator dye, such as Fura-2/AM or Indo-1/AM.[9][10][11] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

Hydrolysis: Inside the platelet, cellular esterases cleave the AM group, trapping the fluorescent dye intracellularly.[11]

-

Measurement: The dye-loaded platelets are placed in a fluorometer or a microplate reader with fluorescence capabilities.[10][11]

-

Stimulation: An agonist is added to stimulate the platelets.

-

Fluorescence Reading: The change in fluorescence intensity, which is proportional to the concentration of intracellular free calcium, is recorded over time.[9][10] For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the precise calcium concentration.[11]

-

Inhibitor Effect: this compound is pre-incubated with the dye-loaded platelets before the addition of the agonist to assess its effect on calcium mobilization.[1]

Caption: Experimental workflow for measuring intracellular calcium mobilization in platelets.

Conclusion

This compound is a valuable pharmacological tool for studying the intricacies of platelet activation, specifically the role of PAR4. Its selectivity makes it superior to non-specific protease inhibitors for dissecting the PAR4 signaling pathway. The data presented in this guide underscore its potential as a lead compound for the development of novel antithrombotic agents with a potentially favorable safety profile, given that targeting PAR4 may offer a more nuanced antiplatelet effect compared to broader-acting agents. The detailed experimental protocols provided herein should facilitate further research into the therapeutic applications of this compound and other PAR4 antagonists.

References

- 1. Selective inhibition of protease-activated receptor 4-dependent platelet activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel inhibitor of protease-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a platelet calcium flux assay using a fluorescent imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

An In-depth Technical Guide to YD-3: A Selective Non-PAR1 Thrombin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YD-3, a small molecule inhibitor targeting the non-PAR1 thrombin receptor, specifically Protease-Activated Receptor 4 (PAR4). It details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.

Introduction: The Role of Thrombin Receptors in Hemostasis and Thrombosis

Thrombin is the most potent activator of platelets and plays a critical role in both physiological hemostasis and pathological thrombosis.[1] It exerts its effects primarily through the activation of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs).[2][3] In humans, platelets express two types of thrombin receptors: PAR1 and PAR4.[2][4]

-

PAR1 is a high-affinity receptor that mediates a rapid, transient signaling response to low concentrations of thrombin.[2][5]

-

PAR4 is a lower-affinity receptor that requires higher thrombin concentrations for activation. Its activation leads to a slower, more sustained signaling response, crucial for the later stages of platelet activation and the formation of a stable thrombus.[2][5][6]

The distinct signaling kinetics of PAR1 and PAR4 suggest they have different roles in platelet function.[2][6] While PAR1 initiates platelet aggregation, PAR4 is responsible for prolonging the intracellular calcium signal that supports the late phase of platelet aggregation.[5] This dual-receptor system provides a rationale for selectively targeting PAR4 to inhibit the sustained, pathological aspects of thrombus formation while potentially preserving initial hemostatic functions mediated by PAR1. This compound has been identified as the first non-peptide, selective antagonist of PAR4.[7]

This compound: A Selective PAR4 Antagonist

This compound, with the chemical name 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, is a synthetic small molecule that has been shown to selectively inhibit PAR4-dependent platelet activation.[7][8] It acts as a competitive antagonist, blocking the receptor and preventing its activation by agonists like the PAR4-activating peptide (PAR4-AP), GYPGKF, or by high concentrations of thrombin.[7]

This compound specifically blocks PAR4, thereby inhibiting downstream signaling events. Thrombin or PAR4-AP binding to PAR4 typically activates Gq and G12/13 signaling pathways, leading to:

-

Gq Pathway: Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3]

-

G12/13 Pathway: Activation of RhoA, a small GTPase that regulates cytoskeletal changes and platelet shape change.[3]

This compound's antagonism of PAR4 prevents these signaling cascades, resulting in the inhibition of key platelet responses such as intracellular calcium mobilization and aggregation.[7]

The following diagram illustrates the PAR4 signaling pathway and the inhibitory action of this compound.

Caption: this compound competitively antagonizes the PAR4 receptor, blocking thrombin-induced signaling.

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound has been quantified in various functional assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure its effectiveness.

| Assay | Species | Agonist | IC50 Value (µM) | Reference |

| Platelet Aggregation | Human | PAR4 Agonist Peptide (GYPGKF) | 0.13 ± 0.02 | [7] |

| Platelet Aggregation | Rabbit | Thrombin | 28.3 | [8] |

| Platelet Aggregation | Human | Trypsin | 38.1 | [8] |

| Platelet Aggregation | Rabbit | Trypsin | 5.7 | [8] |

Note: this compound showed little to no effect on platelet aggregation induced by the PAR1 agonist peptide (SFLLRN), collagen, or U46619, highlighting its selectivity for the PAR4-mediated pathway.[7]

Key Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its effect on platelet function.

This protocol is used to measure the ability of this compound to inhibit platelet aggregation in response to specific agonists.

Caption: Workflow for a washed platelet aggregation assay to test this compound efficacy.

Detailed Methodology:

-

Platelet Preparation: Human or rabbit whole blood is collected into an anticoagulant solution. Platelet-rich plasma (PRP) is prepared by centrifugation. Platelets are then washed and resuspended in a physiological buffer (e.g., Tyrode's buffer) to a final concentration of approximately 2-3 x 10⁸ platelets/mL.[7][8]

-

Incubation: The washed platelet suspension is pre-incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C.

-

Aggregation Measurement: Platelet aggregation is initiated by adding a specific agonist (e.g., PAR4-AP GYPGKF). The change in light transmittance is monitored using a platelet aggregometer.

-

Data Analysis: The maximum aggregation response is recorded. The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting inhibition versus this compound concentration.

This assay measures the effect of this compound on the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.

Detailed Methodology:

-

Platelet Loading: Washed platelets are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Incubation: The Fura-2-loaded platelets are incubated with different concentrations of this compound or a vehicle control.

-

Stimulation and Measurement: The platelet suspension is placed in a fluorometer. A PAR4 agonist is added to stimulate the platelets, and the change in fluorescence is recorded over time. The fluorescence signal is proportional to the concentration of intracellular free calcium.

-

Data Analysis: The peak increase in [Ca²⁺]i is measured. The inhibitory effect of this compound is quantified by comparing the response in its presence to the control. Studies have shown that this compound selectively prevents PAR4 agonist-induced intracellular Ca²⁺ mobilization.[7] In PAR1-desensitized platelets, the residual calcium mobilization induced by thrombin (which is PAR4-dependent) is significantly inhibited by this compound.[7][8]

The specificity of this compound for PAR4 over PAR1 is a critical feature, demonstrated by its differential effects in functional assays.

Caption: this compound selectively blocks the PAR4 pathway while having minimal effect on PAR1.

Conclusion

This compound is a valuable pharmacological tool for studying the specific roles of PAR4 in platelet biology and thrombosis. Its characterization as a selective, non-peptide PAR4 antagonist has provided significant insights into the dual-receptor mechanism of thrombin action on human platelets.[7] The data clearly indicate that this compound effectively inhibits PAR4-mediated signaling and subsequent platelet aggregation, without significantly affecting PAR1-mediated pathways. This selectivity makes PAR4 an attractive target for the development of novel antiplatelet therapies that may offer a safer therapeutic window by targeting later-stage, sustained thrombus formation while potentially sparing initial hemostasis. Further research and development of more potent and pharmacokinetically optimized PAR4 antagonists based on the this compound scaffold are warranted.

References

- 1. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Selective inhibition of protease-activated receptor 4-dependent platelet activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel inhibitor of protease-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Antiplatelet Effects of YD-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial research on the antiplatelet properties of YD-3, a novel synthetic compound identified as 1-benzyl-3(ethoxycarbonylphenyl)-indazole. The document summarizes key quantitative data, details experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The antiplatelet efficacy of this compound has been evaluated against various platelet agonists in both rabbit and human platelets. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative findings from these initial studies.

Table 1: Inhibitory Effect of this compound on Platelet Aggregation in Washed Rabbit Platelets

| Agonist | IC50 (μM) |

| Thrombin | 28.3[1] |

| Trypsin | 5.7[1] |

| Arachidonic Acid | No or little inhibitory effect[1] |

| Collagen | No or little inhibitory effect[1] |

| Platelet-Activating Factor (PAF) | No or little inhibitory effect[1] |

| U46619 | No or little inhibitory effect[1] |

Table 2: Inhibitory Effect of this compound on Platelet Aggregation in Washed Human Platelets

| Agonist | Concentration | Inhibition |

| Thrombin (low concentration) | 0.05 u ml⁻¹ | Mild inhibitory effect[1] |

| Thrombin (high concentration) | ≥0.1 u ml⁻¹ | No effect[1] |

| SFLLRN (PAR1 agonist peptide) | - | No effect[1] |

| Trypsin | IC50 = 38.1 μM[1] | - |

| Ristocetin | 100 μM | No effect on GPIb-dependent aggregation[1] |

Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound's antiplatelet effects.

Platelet Aggregation Assay

This protocol is fundamental for assessing the inhibitory effect of this compound on platelet function.

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of this compound.

Methodology:

-

Platelet Preparation:

-

Whole blood is drawn from healthy human donors or rabbits into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 10 minutes.

-

Washed platelets are prepared by centrifuging the PRP at a higher speed (e.g., 800 x g) for 15 minutes and resuspending the platelet pellet in a buffered solution (e.g., Tyrode's buffer) containing apyrase.

-

The platelet count is adjusted to a standardized concentration (e.g., 3.0 x 10⁸ platelets/mL).

-

-

Aggregation Measurement:

-

Platelet aggregation is monitored using a light aggregometer.

-

Aliquots of the washed platelet suspension are pre-incubated with either vehicle (e.g., DMSO) or various concentrations of this compound for a specified time (e.g., 3 minutes) at 37°C with stirring.

-

An agonist (e.g., thrombin, trypsin, arachidonic acid, collagen, PAF, or U46619) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of aggregation, is recorded for a set duration (e.g., 5 minutes).

-

The inhibitory effect of this compound is calculated as the percentage decrease in aggregation compared to the vehicle control.

-

The IC50 value is determined from the dose-response curve.

-

Inositol Phosphate Generation Assay

This assay is used to investigate the effect of this compound on intracellular signaling pathways.

Objective: To determine if this compound inhibits thrombin-induced generation of inositol phosphates, which are key second messengers in platelet activation.

Methodology:

-

Platelet Labeling:

-

Washed platelets are incubated with [³H]inositol in a suitable buffer for a prolonged period (e.g., 2 hours) at 37°C to allow for the incorporation of the radioisotope into membrane phosphoinositides.

-

-

Stimulation and Extraction:

-

The labeled platelets are then pre-incubated with this compound or vehicle.

-

Thrombin is added to stimulate the platelets for a short period.

-

The reaction is stopped by the addition of a solution like chloroform/methanol/HCl.

-

The inositol phosphates are extracted from the aqueous phase.

-

-

Analysis:

-

The extracted inositol phosphates are separated using anion-exchange chromatography.

-

The radioactivity in the fractions corresponding to inositol monophosphate (IP1), inositol bisphosphate (IP2), and inositol trisphosphate (IP3) is quantified by liquid scintillation counting.

-

The inhibitory effect of this compound is determined by comparing the radioactivity in the this compound treated samples to the vehicle-treated controls.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay can be used to assess whether the antiplatelet effect of this compound is due to cytotoxicity.

Objective: To measure the release of LDH from platelets as an indicator of cell membrane damage and cytotoxicity.

Methodology:

-

Sample Preparation:

-

Washed human platelets are incubated with various concentrations of this compound, a positive control (e.g., Triton X-100), and a vehicle control (e.g., DMSO) for a specified duration.

-

-

LDH Measurement:

-

After incubation, the platelets are centrifuged to pellet the intact cells.

-

The supernatant, containing any released LDH, is collected.

-

The LDH activity in the supernatant is measured using a commercially available LDH assay kit, which typically involves a colorimetric reaction where LDH catalyzes the conversion of lactate to pyruvate, leading to the formation of a colored product.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm).

-

-

Data Analysis:

-

The amount of LDH release is calculated as a percentage of the positive control (100% cytotoxicity).

-

This allows for the determination of whether this compound induces significant membrane damage at concentrations that inhibit platelet aggregation.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its antiplatelet effect primarily by acting as a selective, non-peptide antagonist of the Protease-Activated Receptor 4 (PAR4). In human platelets, thrombin activates two types of protease-activated receptors: PAR1 and PAR4. While PAR1 provides the initial rapid response to thrombin, PAR4 is responsible for a more sustained signaling that prolongs platelet activation.

The initial studies suggest that in human platelets, this compound has a minimal effect on thrombin-induced aggregation when PAR1 is fully functional.[1] However, its inhibitory role becomes significant when PAR1 signaling is blocked or attenuated.[1] This indicates that this compound's antagonism of PAR4 can effectively suppress the full, sustained platelet activation by thrombin, particularly when the primary PAR1 pathway is compromised.

The suppression of inositol phosphate generation by this compound further elucidates its mechanism.[1] Activation of PARs by thrombin leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a critical step in platelet activation and aggregation. By inhibiting this pathway, this compound reduces the mobilization of intracellular Ca²⁺.

Visualized Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Thrombin-induced platelet activation pathway and the inhibitory action of this compound on PAR4.

Caption: Experimental workflow for the platelet aggregation assay.

Caption: Workflow for the inositol phosphate generation assay.

References

YD-3 and Its Nuanced Role in Thrombin-Mediated Hemostasis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YD-3, a synthetic indazole derivative, has emerged as a significant pharmacological tool for dissecting the complexities of thrombin signaling in hemostasis and thrombosis. Contrary to a direct inhibitor of fibrin formation, this compound exerts its influence upstream by selectively antagonizing Protease-Activated Receptor 4 (PAR4), a key receptor in thrombin-mediated platelet activation. This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, clarifying its indirect impact on the broader process of thrombus formation, which culminates in fibrin deposition. Through a comprehensive review of existing literature, we present quantitative data on its inhibitory effects, detailed experimental methodologies, and visual representations of the pertinent signaling pathways. This document serves as a critical resource for researchers investigating novel antiplatelet therapies and the intricate signaling cascades governed by thrombin.

Introduction: The Central Role of Thrombin and the Discovery of this compound

Thrombin is a multifunctional serine protease that plays a pivotal role in the coagulation cascade, primarily by converting soluble fibrinogen into insoluble fibrin, the protein backbone of a blood clot.[1][2] Beyond its enzymatic action on fibrinogen, thrombin is a potent activator of platelets, the cellular components essential for primary hemostasis and thrombus stabilization.[3] Thrombin's cellular effects are largely mediated through a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[4][5] In humans, platelets express two such receptors, PAR1 and PAR4, which upon activation by thrombin, initiate a cascade of intracellular signaling events leading to platelet aggregation and the release of prothrombotic factors.[6]

This compound, with the chemical name 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, was identified as a novel inhibitor of protease-induced platelet activation.[7][8] Initial studies revealed its selective inhibitory profile, distinguishing it from direct thrombin inhibitors. This selectivity has positioned this compound as a valuable molecular probe for elucidating the specific contributions of PAR4 to thrombotic and hemostatic processes.

This compound's Mechanism of Action: A Selective PAR4 Antagonist

Extensive research has demonstrated that this compound does not inhibit the proteolytic activity of thrombin.[7][9] This is a critical distinction, as it means this compound does not directly interfere with the conversion of fibrinogen to fibrin, the final step in the coagulation cascade. Instead, its antiplatelet effects are attributable to its competitive antagonism of PAR4.[8]

Impact on Platelet Aggregation

The inhibitory effect of this compound on thrombin-induced platelet aggregation is species-specific and dependent on the functional status of PAR1. In washed human platelets, this compound exhibits a mild inhibitory effect on aggregation induced by low concentrations of thrombin.[7] However, its inhibitory action becomes much more pronounced when the function of PAR1 is blocked or attenuated.[7][9] This suggests that in human platelets, PAR1 is the primary receptor for thrombin-mediated activation, with PAR4 playing a more significant role in the absence of PAR1 signaling.[9]

In contrast, in rabbit platelets, where the non-PAR1 thrombin receptor appears to mediate the major effects of thrombin, this compound demonstrates a more potent and direct inhibition of thrombin-induced aggregation.[7][9]

The following table summarizes the quantitative data on the inhibitory effects of this compound on platelet aggregation induced by various agonists.

| Agonist | Species | Parameter | Value | Reference |

| Thrombin | Rabbit | IC50 | 28.3 µM | [7] |

| Trypsin | Rabbit | IC50 | 5.7 µM | [7] |

| Trypsin | Human | IC50 | 38.1 µM | [7] |

| GYPGKF (PAR4 agonist) | Human | IC50 | 0.13 ± 0.02 µM | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Preparation of Washed Platelets

-

Blood Collection: Whole blood is drawn from healthy human volunteers or rabbits into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 150 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

-

Platelet Isolation: The PRP is then centrifuged at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

-

Washing: The platelet pellet is resuspended in a washing buffer (e.g., Tyrode's buffer) and centrifuged again. This washing step is repeated to remove plasma proteins.

-

Final Resuspension: The final platelet pellet is resuspended in Tyrode's buffer to a desired concentration for aggregation studies.

Platelet Aggregation Assay

-

Platelet Preparation: Washed platelets are prepared as described above.

-

Incubation: A sample of the platelet suspension is placed in an aggregometer cuvette and pre-warmed to 37°C with constant stirring.

-

Inhibitor Addition: this compound or a vehicle control is added to the platelet suspension and incubated for a specified period.

-

Agonist Addition: Platelet aggregation is initiated by the addition of an agonist such as thrombin, trypsin, or a PAR-activating peptide (e.g., GYPGKF).

-

Measurement: The change in light transmittance through the platelet suspension is monitored over time. As platelets aggregate, the light transmittance increases, and this change is recorded to generate an aggregation curve.

-

Data Analysis: The extent of aggregation is quantified, and IC50 values are calculated from dose-response curves.

Measurement of Intracellular Calcium Mobilization

-

Platelet Loading: Washed platelets are incubated with a fluorescent calcium indicator dye (e.g., Fura-2/AM) in the dark at 37°C.

-

Washing: Excess dye is removed by centrifuging and resuspending the platelets in fresh buffer.

-

Fluorimetry: The dye-loaded platelets are placed in a fluorometer cuvette with stirring at 37°C.

-

Inhibitor and Agonist Addition: this compound or vehicle is added, followed by the addition of an agonist.

-

Fluorescence Measurement: The fluorescence intensity is measured at excitation wavelengths of 340 nm and 380 nm, and the ratio of the emission at 510 nm is used to calculate the intracellular calcium concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: Thrombin signaling in human platelets via PAR1 and PAR4.

Caption: this compound selectively inhibits PAR4, without affecting thrombin's enzymatic action.

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Implications for Drug Development and Future Research

The selective PAR4 antagonism of this compound, without direct inhibition of thrombin's enzymatic activity, presents a compelling profile for an antiplatelet agent. By targeting a specific platelet activation pathway, this compound offers the potential for a more nuanced antithrombotic effect with a potentially wider therapeutic window compared to broad-spectrum anticoagulants.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of thrombosis and hemostasis.

-

Combination therapy: Investigating the synergistic potential of this compound with other antiplatelet or anticoagulant drugs.

-

Structural and molecular studies: Further elucidating the precise binding interactions between this compound and PAR4 to guide the development of next-generation PAR4 antagonists with improved potency and selectivity.

Conclusion

This compound is a selective PAR4 antagonist that indirectly influences the overall process of thrombus formation by inhibiting thrombin-induced platelet activation. It does not directly inhibit the enzymatic conversion of fibrinogen to fibrin. This technical whitepaper has provided a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways. This compound remains a critical tool for researchers in the fields of hemostasis, thrombosis, and drug development, offering a targeted approach to modulating platelet function.

References

- 1. Thrombin Generation, Fibrin Clot Formation and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifunctional roles of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protease-activated receptors (PARs): mechanisms of action and potential therapeutic modulators in PAR-driven inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel inhibitor of protease-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective inhibition of protease-activated receptor 4-dependent platelet activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel inhibitor of protease-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 1-benzyl-3-(ethoxycarbonylphenyl)-indazole (YD-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, a compound also known as YD-3. It is recognized as the first non-peptide antagonist of Protease-Activated Receptor 4 (PAR4), a key target in the development of antiplatelet therapies.[1][2] This document details the experimental protocols for its synthesis, presents quantitative biological data, and visualizes the relevant signaling pathways and experimental workflows, serving as a critical resource for researchers in medicinal chemistry and pharmacology.

Discovery and Biological Activity

1-benzyl-3-(ethoxycarbonylphenyl)-indazole, designated this compound, was identified as a novel inhibitor of protease-induced platelet activation.[3] It selectively inhibits platelet aggregation induced by thrombin in rabbit platelets with an IC50 of 28.3 μM.[3] In human platelets, this compound shows a more pronounced inhibitory effect on trypsin-induced aggregation (IC50 of 38.1 μM) and is particularly effective in blocking thrombin-induced intracellular calcium mobilization when the primary thrombin receptor, PAR1, is desensitized.[3] This pointed to its unique mechanism of action as a PAR4 antagonist.[1][2]

Further studies have established this compound as a lead compound for the development of more potent and selective anti-PAR4 agents.[1][4] Its anti-angiogenic activity has also been evaluated, serving as a benchmark for the development of other indazole-based angiogenesis inhibitors.[5]

Mechanism of Action: PAR4 Antagonism

Protease-Activated Receptors (PARs) are a family of G-protein coupled receptors activated by proteolytic cleavage. Thrombin, a key enzyme in the coagulation cascade, activates platelets through PAR1 and PAR4. This compound selectively antagonizes PAR4, thereby inhibiting downstream signaling events that lead to platelet aggregation and activation.

Below is a diagram illustrating the simplified signaling pathway of PAR4 and the inhibitory action of this compound.

Synthesis of 1-benzyl-3-(ethoxycarbonylphenyl)-indazole (this compound)

The synthesis of this compound and its derivatives generally follows a multi-step process starting from commercially available reagents. The core indazole structure is typically formed and subsequently functionalized.

General Synthetic Workflow

The overall synthetic strategy involves the formation of a substituted indazole core, followed by N-benzylation.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 3-(4-ethoxycarbonylphenyl)-1H-indazole

A detailed procedure for the formation of the indazole core can be adapted from general methods for indazole synthesis. One common approach is the reaction of a substituted 2-aminobenzophenone with a source of nitrogen, such as sodium azide, followed by cyclization. Another route involves the reaction of a substituted benzonitrile with a hydrazine derivative.

Step 2: N-benzylation to yield 1-benzyl-3-(ethoxycarbonylphenyl)-indazole (this compound)

-

To a solution of 3-(4-ethoxycarbonylphenyl)-1H-indazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K2CO3) or sodium hydride (NaH), in a slight molar excess.

-

Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to facilitate the formation of the indazolide anion.

-

Add benzyl bromide or a similarly activated benzyl derivative to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-3-(ethoxycarbonylphenyl)-indazole.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following table summarizes key data points.

| Compound | Assay | Species | IC50 (μM) | Reference |

| This compound | Thrombin-induced platelet aggregation | Rabbit | 28.3 | [3] |

| This compound | Trypsin-induced platelet aggregation | Human | 38.1 | [3] |

| This compound | Trypsin-induced platelet aggregation | Rabbit | 5.7 | [3] |

Conclusion

1-benzyl-3-(ethoxycarbonylphenyl)-indazole (this compound) is a seminal molecule in the study of platelet aggregation and thrombosis. Its discovery as the first non-peptide PAR4 antagonist has paved the way for the development of novel antiplatelet agents.[1][2] The synthetic routes to this compound are well-established, allowing for the generation of derivatives for structure-activity relationship studies. This guide provides the foundational knowledge required for researchers to synthesize, study, and further develop this important class of compounds.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (this compound) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel inhibitor of protease-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of YD-3 and 1α,25-Dihydroxyvitamin D3 on Intracellular Calcium Mobilization

Disclaimer: Initial research on the compound "YD-3" in the context of intracellular calcium mobilization yielded limited, yet specific, results for a synthetic antiplatelet agent. However, the term "this compound" is not widely recognized in broader calcium signaling research. It is highly probable that "this compound" may be a typographical error for "Vitamin D3," a well-studied regulator of calcium homeostasis. This guide will first address the known effects of the specific compound this compound and will then provide a comprehensive overview of the effects of 1α,25-dihydroxyvitamin D3 (the active form of Vitamin D3) on intracellular calcium mobilization, as this is the likely intended subject of the query.

Part 1: The Effect of this compound [1-benzyl-3(ethoxycarbonylphenyl)-indazole] on Intracellular Calcium Mobilization

This compound is a synthetic compound identified as a novel inhibitor of protease-induced platelet activation. Its primary mechanism of action involves the modulation of intracellular calcium signaling in platelets.

Data Presentation: Inhibitory Effects of this compound on Platelet Aggregation

| Agonist | Species | Parameter | Value |

| Thrombin | Rabbit | IC50 (Platelet Aggregation) | 28.3 µM |

| Trypsin | Human | IC50 (Platelet Aggregation) | 38.1 µM |

| Trypsin | Rabbit | IC50 (Platelet Aggregation) | 5.7 µM |

IC50: The half maximal inhibitory concentration.

Mechanism of Action

This compound inhibits thrombin-induced platelet aggregation by suppressing the generation of inositol phosphates, which are key second messengers in the mobilization of intracellular calcium. In human platelets where the function of the primary thrombin receptor (PAR1) is blocked, this compound can prevent the rise in intracellular Ca2+ concentration elicited by high concentrations of thrombin. This suggests that this compound acts on a non-PAR1 thrombin receptor.

Signaling Pathway of this compound in Platelets

Caption: Signaling pathway of this compound in inhibiting thrombin-induced platelet aggregation.

Part 2: The Effect of 1α,25-Dihydroxyvitamin D3 on Intracellular Calcium Mobilization

1α,25-dihydroxyvitamin D3 (calcitriol), the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis. Beyond its classical genomic functions, it exerts rapid, non-genomic effects on intracellular calcium levels in a variety of cell types.

Data Presentation: Quantitative Effects of 1α,25-Dihydroxyvitamin D3 on Intracellular Calcium

Table 1: Effect of 1α,25(OH)2D3 on Intracellular Free Calcium in Human Keratinocytes

| Parameter | Basal Level | Level after 1α,25(OH)2D3 Exposure |

| Intracellular Free Ca²⁺ (nM) | 245 ± 47 | 834 ± 267 |

Data presented as mean ± SEM. The increase was observed within seconds to minutes of exposure and was not blocked by protein synthesis inhibitors, indicating a non-genomic mechanism.

Table 2: Time-Dependent Induction of Akt Phosphorylation by 1α,25(OH)2D3 in Osteoblastic Cells

| Time (minutes) | Akt Phosphorylation (Fold Change) |

| 0 | 1.0 |

| 5 | Maximal Response |

| 15 | Decreased from peak |

| 30 | Near basal levels |

Maximal response was achieved with 10 nM 1α,25(OH)2D3.

Signaling Pathways of 1α,25-Dihydroxyvitamin D3 in Intracellular Calcium Mobilization

1α,25(OH)2D3 initiates rapid intracellular calcium signaling through a membrane-associated Vitamin D receptor (VDR). This triggers a cascade of events involving various channels and kinases.

The Therapeutic Potential of YD-3 in Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying various cardiovascular diseases, including myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of arterial thrombosis. This technical guide provides an in-depth exploration of YD-3, a novel synthetic indazole derivative, and its therapeutic potential as an anti-thrombotic agent. This compound has emerged as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the signaling pathways associated with this compound's anti-thrombotic effects.

Mechanism of Action: Selective PAR4 Antagonism

This compound exerts its anti-thrombotic effects primarily through the competitive and selective inhibition of Protease-Activated Receptor 4 (PAR4). Thrombin, a potent platelet agonist, activates platelets through two G-protein coupled receptors: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation mediates a more sustained and prolonged signaling, crucial for the stabilization of thrombi.

This compound selectively blocks the activation of PAR4 by its agonist peptide (GYPGKF) without significantly affecting PAR1-mediated signaling. This selectivity is a key therapeutic advantage, as it may offer a potent anti-thrombotic effect with a reduced risk of bleeding compared to non-selective antiplatelet agents. By inhibiting PAR4, this compound effectively suppresses key downstream events in platelet activation, including intracellular calcium mobilization and subsequent aggregation.

Beyond its antiplatelet activity, this compound has also been shown to inhibit vascular smooth muscle cell (VSMC) proliferation, a key process in the development of neointimal hyperplasia and restenosis following vascular injury. This effect is mediated through the inhibition of the Ras-ERK1/2 signaling pathway.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | Species | Platelet Preparation | IC50 (µM) | Citation |

| Thrombin | Rabbit | Washed Platelets | 28.3 | [1] |

| Thrombin (low conc. 0.05 U/ml) | Human | Washed Platelets | Mild Inhibition | [1] |

| Thrombin (high conc. ≥0.1 U/ml) | Human | Washed Platelets | No significant effect | [1] |

| Trypsin | Rabbit | Washed Platelets | 5.7 | [1] |

| Trypsin | Human | Washed Platelets | 38.1 | [1] |

| PAR4 Agonist Peptide (GYPGKF) | Human | Washed Platelets | 0.13 |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Arterial Injury

| Animal Model | Treatment | Outcome Measure | Result |

| Rat Carotid Artery Balloon Injury | Oral administration of this compound | Neointimal Thickness | Marked reduction |

Experimental Protocols

Washed Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on agonist-induced platelet aggregation in washed human platelets.

Materials:

-

Freshly drawn human blood anticoagulated with acid-citrate-dextrose (ACD).

-

Platelet washing buffer (e.g., Tyrode's buffer).

-

Platelet agonists (e.g., Thrombin, PAR4 agonist peptide GYPGKF).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Platelet aggregometer.

Procedure:

-

Preparation of Washed Platelets:

-

Centrifuge whole blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).

-

Add prostacyclin (PGI2) to the PRP to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in washing buffer containing PGI2 and centrifuge again at 800 x g for 10 minutes.

-

Resuspend the final platelet pellet in a buffer without PGI2 to a final concentration of 2.5 x 10^8 platelets/mL.

-

-

Platelet Aggregation Assay:

-

Pre-warm the washed platelet suspension to 37°C.

-

Add this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Add the platelet agonist to initiate aggregation.

-

Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes) using a platelet aggregometer.

-

The percentage of aggregation is calculated, with 100% aggregation being the light transmittance of platelet-poor plasma and 0% being the light transmittance of the resting platelet suspension.

-

IC50 values are determined by testing a range of this compound concentrations.

-

Rat Carotid Artery Balloon Injury Model

This in vivo model is used to evaluate the effect of this compound on neointimal hyperplasia.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

-

Fogarty 2F balloon catheter.

-

This compound for oral administration.

Procedure:

-

Anesthetize the rat and expose the left common carotid artery.

-

Insert the balloon catheter through an arteriotomy in the external carotid artery and advance it to the common carotid artery.

-

Inflate the balloon to induce endothelial denudation and stretch injury.

-

Withdraw the catheter and close the arteriotomy.

-

Administer this compound or vehicle control orally to the rats daily for a specified period (e.g., 14 days).

-

At the end of the treatment period, euthanize the rats and perfuse-fix the carotid arteries.

-

Excise the injured artery segments, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining).

-

Quantify the neointimal area and the intima-to-media ratio using image analysis software.

Western Blot Analysis for Ras-ERK1/2 Pathway

This protocol is for investigating the inhibitory effect of this compound on the Ras-ERK1/2 signaling pathway in vascular smooth muscle cells (VSMCs).

Materials:

-

Cultured rat aortic smooth muscle cells.

-

Cell lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Primary antibodies against total and phosphorylated Ras, ERK1/2.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagents.

Procedure:

-

Culture VSMCs and treat with this compound at various concentrations for a specified time.

-

Stimulate the cells with an agonist known to activate the Ras-ERK1/2 pathway (e.g., thrombin).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the levels of phosphorylated and total proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PAR4 signaling pathway in platelets and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the anti-thrombotic potential of this compound.

References

Foundational Research on YD-3 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD-3, a synthetic indazole derivative identified as 1-benzyl-3-(ethoxycarbonylphenyl)-indazole, has emerged as a significant tool compound in the study of platelet activation.[1][2] Initially characterized as an inhibitor of protease-induced platelet aggregation, foundational research has elucidated its mechanism of action as a selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][3] This discovery has spurred further investigation into its structure-activity relationships and the development of novel analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the core research on this compound and its analogs, detailing its synthesis, biological evaluation, and the signaling pathways it modulates.

Chemical Synthesis

The synthesis of this compound has been reported as a complex nine-step process, which has prompted the development of more efficient synthetic routes for its analogs.[3]

Synthesis of this compound Analogs (Indole-based)

A more expedient three-step synthesis has been developed for indole-based analogs of this compound. This approach offers greater efficiency and versatility in generating a library of compounds for structure-activity relationship (SAR) studies.

General Procedure:

-

N-Alkylation of Indole: The indole core is N-alkylated with a suitable benzyl bromide derivative in the presence of a base such as sodium hydride.

-

Bromination: The N-alkylated indole undergoes bromination at the 3-position using a brominating agent like N-bromosuccinimide (NBS).

-

Suzuki Coupling: The final analog is obtained through a Suzuki coupling reaction between the 3-bromoindole intermediate and a desired arylboronic acid or ester.[3]

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound and its key analogs against PAR4-mediated platelet activation.

| Compound | Target | Assay | IC50 / EC50 (µM) | Reference |

| This compound | PAR4 | Platelet Aggregation (human) | 0.13 ± 0.02 | [3] |

| PAR4 | Platelet Aggregation (rabbit) | 28.3 | [3] | |

| Trypsin-induced Aggregation (human) | 38.1 | [3] | ||

| Trypsin-induced Aggregation (rabbit) | 5.7 | [3] | ||

| ML354 | PAR4 | αIIbβ3 activation | 0.140 | [3] |

| Compound 33 | PAR4 | Platelet Aggregation | Potent Inhibition | [1] |

| Compound 83 | PAR4 & Thromboxane Formation | Platelet Aggregation | Dual Inhibition | [1] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Platelet Aggregation Assay

This protocol is used to determine the effect of this compound and its analogs on platelet aggregation induced by PAR4 activating peptide (PAR4-AP).

Materials:

-

Human platelet-rich plasma (PRP)

-

PAR4 activating peptide (AYPGKF-NH2)

-

This compound or analog solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Light transmission aggregometer

Procedure:

-

Prepare PRP from fresh human blood anticoagulated with sodium citrate.

-

Adjust the platelet count of the PRP to 2.5 x 10^8 cells/mL with platelet-poor plasma (PPP).

-

Pre-warm the PRP to 37°C.

-

Add this compound or its analog at various concentrations (or vehicle control) to the PRP and incubate for 5 minutes at 37°C.

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAR4-AP (e.g., 20 µM).

-

Monitor the change in light transmission for 5-10 minutes using a light transmission aggregometer.

-

The IC50 value is calculated from the concentration-response curve.

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This assay assesses the ability of this compound and its analogs to inhibit the increase in intracellular calcium concentration triggered by PAR4 activation.

Materials:

-

Washed human platelets

-

Fura-2 AM (calcium indicator dye)

-

PAR4 activating peptide (AYPGKF-NH2)

-

This compound or analog solution (in DMSO)

-

Tyrode's buffer

-

Fluorometer

Procedure:

-

Load washed human platelets with Fura-2 AM by incubation at 37°C.

-

Wash the platelets to remove extracellular Fura-2 AM and resuspend in Tyrode's buffer.

-

Pre-incubate the Fura-2-loaded platelets with various concentrations of this compound or its analog (or vehicle control) for 5 minutes at 37°C.

-

Place the platelet suspension in a cuvette in a fluorometer with stirring.

-

Stimulate the platelets with a PAR4 agonist (e.g., 200 µM PAR4-AP).

-

Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

-

The ratio of fluorescence intensities (340/380 nm) is used to calculate the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

PAR4 Signaling Pathway in Platelets

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombin-mediated platelet activation. Upon cleavage of its N-terminal domain by proteases like thrombin, a new N-terminus is exposed which acts as a tethered ligand, leading to receptor activation. This initiates a downstream signaling cascade involving Gq and G12/13 proteins, resulting in phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and subsequent intracellular calcium mobilization. This cascade ultimately leads to platelet shape change, granule secretion, and aggregation. This compound and its analogs act as antagonists at the PAR4 receptor, blocking the initiation of this signaling pathway.

Caption: PAR4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for PAR4 Antagonist Screening

The following diagram illustrates a typical workflow for screening and characterizing novel PAR4 antagonists, starting from compound synthesis to in vitro functional assays.

Caption: Workflow for PAR4 Antagonist Evaluation.

References

Methodological & Application

Application Notes and Protocols for Using YD-3 in Washed Rabbit Platelet Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YD-3, a synthetic indazole derivative [1-benzyl-3(ethoxycarbonylphenyl)-indazole], has been identified as a selective inhibitor of protease-induced platelet activation.[1][2] It demonstrates a significant inhibitory effect on thrombin-induced aggregation in washed rabbit platelets, while having minimal to no effect on aggregation induced by other agonists such as arachidonic acid, collagen, platelet-activating factor (PAF), or the thromboxane A2 mimetic, U46619.[1][2] The mechanism of action in rabbit platelets is believed to be through the blockade of a non-Protease-Activated Receptor 1 (PAR1) thrombin receptor.[1][2] This document provides detailed protocols for the preparation of washed rabbit platelets and the subsequent use of this compound in various platelet function assays, including platelet aggregation, ATP release, and the analysis of intracellular signaling pathways.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on washed rabbit platelet function.

Table 1: Inhibitory Effects of this compound on Platelet Aggregation

| Agonist | Platelet Source | Parameter | This compound Value | Reference |

| Thrombin | Washed Rabbit Platelets | IC₅₀ | 28.3 µM | [1][2] |

| Trypsin | Washed Rabbit Platelets | IC₅₀ | 5.7 µM | [2] |

Table 2: Effects of this compound on Thrombin-Induced Signaling in Washed Rabbit Platelets

| Assay | Effect of this compound | Reference |

| Inositol Phosphate Generation | Suppressed | [1][2] |

Experimental Protocols

Preparation of Washed Rabbit Platelets

This protocol is adapted from standard methods for preparing washed platelets.[3][4]

Materials:

-

Rabbit whole blood

-

Anticoagulant solution (Acid-Citrate-Dextrose - ACD)

-

Tyrode's buffer, pH 7.4

-

Prostaglandin E₁ (PGE₁)

-

Apyrase

-

Bovine Serum Albumin (BSA)

-

Centrifuge

Procedure:

-

Collect rabbit whole blood into a syringe containing 1/6 volume of ACD anticoagulant.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the PRP and add PGE₁ to a final concentration of 1 µM to prevent platelet activation.

-

Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer (pH 7.4) containing 1 µM PGE₁ and 0.02 U/mL apyrase.

-

Repeat the centrifugation and washing step (step 4 and 5) one more time.

-

After the final wash, resuspend the platelet pellet in Tyrode's buffer containing 0.35% BSA.

-

Count the platelets using a hemocytometer or an automated cell counter and adjust the final concentration to 3-5 x 10⁸ platelets/mL for use in subsequent assays.

Platelet Aggregation Assay

This protocol describes the use of a turbidimetric aggregometer to measure platelet aggregation.

Materials:

-

Washed rabbit platelets (3-5 x 10⁸/mL)

-

This compound (dissolved in DMSO)

-

Thrombin (and other agonists as needed)

-

Platelet aggregometer

-

Aggregation cuvettes with stir bars

Procedure:

-

Pre-warm the washed platelet suspension to 37°C.

-

Place an aliquot of the platelet suspension into an aggregation cuvette with a stir bar and place it in the aggregometer.

-

Add this compound (at desired final concentrations) or vehicle (DMSO) to the platelet suspension and incubate for 3 minutes at 37°C with stirring (1200 rpm).[2]

-

Initiate platelet aggregation by adding the agonist (e.g., thrombin at a concentration of 0.1 U/mL).

-

Record the change in light transmission for at least 5 minutes. The extent of aggregation is measured as the maximal change in light transmission.[2]

ATP Release Assay (Luciferin-Luciferase Method)

This protocol measures the release of ATP from dense granules upon platelet activation.[1][5][6]

Materials:

-

Washed rabbit platelets

-

This compound (dissolved in DMSO)

-

Thrombin

-

Luciferin-luciferase reagent

-

Luminometer

Procedure:

-

Prepare washed rabbit platelets as described in Protocol 1.

-

In a luminometer tube, add the washed platelet suspension.

-

Add the luciferin-luciferase reagent to the platelet suspension.

-

Incubate with this compound or vehicle (DMSO) for 3 minutes at 37°C.

-

Place the tube in the luminometer and record the baseline luminescence.

-

Add thrombin (e.g., 0.1 U/mL) to initiate platelet activation and ATP release.

-

Continuously record the luminescence for at least 5 minutes. The amount of ATP released is proportional to the luminescence signal.

Inositol Phosphate Generation Assay

This protocol is based on the measurement of radiolabeled inositol phosphates following platelet stimulation.[7][8]

Materials:

-

Washed rabbit platelets

-

myo-[³H]inositol

-

This compound (dissolved in DMSO)

-

Thrombin (0.1 U/mL or 1.0 U/mL)

-

Lithium Chloride (LiCl)

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Label washed rabbit platelets by incubating with myo-[³H]inositol.

-

Wash the platelets to remove unincorporated radioactivity and resuspend them in Tyrode's buffer.

-

Pre-incubate the labeled platelets with 20 mM LiCl for 10 minutes at 37°C. LiCl inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates.[7][8]

-

Add this compound or vehicle (DMSO) and incubate for 3 minutes.

-

Stimulate the platelets with thrombin (0.1 U/mL or 1.0 U/mL) for a specified time (e.g., 60 seconds).[7][8]

-

Stop the reaction by adding ice-cold TCA.

-

Extract the inositol phosphates and separate them using Dowex AG1-X8 chromatography.

-

Quantify the radioactivity of the eluted fractions by liquid scintillation counting.

Thromboxane A₂ (TXA₂) Formation Assay

This protocol measures the production of TXA₂, a stable metabolite of which, Thromboxane B₂ (TXB₂), is quantified by ELISA.[9][10][11][12]

Materials:

-

Washed rabbit platelets

-

This compound (dissolved in DMSO)

-

Thrombin

-

Indomethacin (as a negative control)

-

TXB₂ ELISA kit

Procedure:

-

Prepare washed rabbit platelets as described in Protocol 1.

-

Pre-incubate the platelets with this compound or vehicle (DMSO) for 3 minutes at 37°C.

-

Stimulate the platelets with thrombin (e.g., 0.1 U/mL) for 5 minutes.

-

Terminate the reaction by adding a surplus of indomethacin and placing the samples on ice.

-

Centrifuge the samples to pellet the platelets and collect the supernatant.

-

Measure the concentration of TXB₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling Pathways

This protocol outlines the general steps for assessing the phosphorylation status of Akt and ERK as markers for the activation of their respective signaling pathways.[7][8][13][14][15][16][17]

Materials:

-

Washed rabbit platelets

-

This compound (dissolved in DMSO)

-

Thrombin

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK; ensure cross-reactivity with rabbit proteins )

-